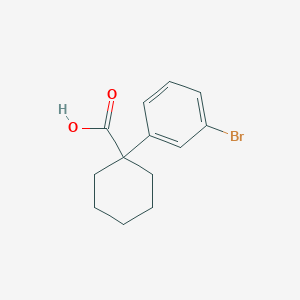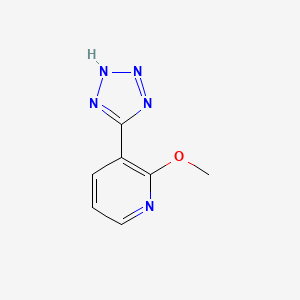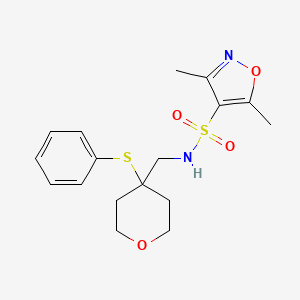
1-(3-Bromophenyl)cyclohexane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohexane carboxylic acid compounds are a type of organic compound that contains a cyclohexane ring and a carboxylic acid group . The bromophenyl group in “1-(3-Bromophenyl)cyclohexane-1-carboxylic acid” indicates the presence of a phenyl ring with a bromine atom attached, which is then attached to the cyclohexane ring .
Molecular Structure Analysis
The molecular structure of “1-(3-Bromophenyl)cyclohexane-1-carboxylic acid” would consist of a cyclohexane ring with a carboxylic acid group and a bromophenyl group attached . The exact structure would depend on the specific locations of these groups on the cyclohexane ring.Chemical Reactions Analysis
The chemical reactions involving “1-(3-Bromophenyl)cyclohexane-1-carboxylic acid” would depend on the specific conditions and reactants used. In general, carboxylic acids can undergo reactions such as esterification and decarboxylation .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(3-Bromophenyl)cyclohexane-1-carboxylic acid” would depend on its specific structure. For example, its boiling point, melting point, and solubility would be influenced by factors such as the presence of the bromophenyl and carboxylic acid groups .科学的研究の応用
Bromination and Epoxydation Studies
The study by Bellucci et al. (1972) explores the bromination of 3-cyclohexene-1-carboxylic acid and the epoxydation of its methyl ester. This research reveals the stereochemical outcomes of these reactions, which are crucial for understanding the reactivity and selectivity in organic synthesis involving cyclohexane derivatives. The findings highlight the preferential anti attack in both bromination and epoxydation processes due to the influence of the carboxyl group, which is relevant for designing stereoselective syntheses (Bellucci, Marioni, & Marsili, 1972).
Crystallography and Hydrogen Bonding
Smith and Wermuth (2012) demonstrated the structural characterization of cyclic imide and open-chain amide carboxylic acid derivatives. This work is pivotal in the field of crystallography and supramolecular chemistry, as it provides insights into the hydrogen-bonding patterns and molecular arrangements of cyclohexane-based compounds. Understanding these structural aspects is essential for the development of new materials and the study of molecular interactions (Smith & Wermuth, 2012).
Polymer Science
Trollsås et al. (2000) discussed the design, synthesis, and ring-opening polymerization of functional cyclic esters derived from cyclohexanone. This research is significant in the field of polymer science, particularly for creating hydrophilic aliphatic polyesters with a range of applications from biomedical to environmental. The study underscores the versatility of cyclohexane derivatives as building blocks for polymers with desired physical and chemical properties (Trollsås, Lee, Mecerreyes, Löwenhielm, Möller, Miller, & Hedrick, 2000).
Supramolecular Architectures
Shan, Bond, and Jones (2003) investigated the supramolecular architectures formed by cyclohexane-1, 3cis, 5cis-tricarboxylic acid with various organic bases. This study contributes to the understanding of how cyclohexane derivatives can be used to construct complex molecular assemblies through hydrogen bonding and other non-covalent interactions. Such knowledge is crucial for developing advanced materials with specific functionalities, including catalysis, separation, and sensing applications (Shan, Bond, & Jones, 2003).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
1-(3-bromophenyl)cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrO2/c14-11-6-4-5-10(9-11)13(12(15)16)7-2-1-3-8-13/h4-6,9H,1-3,7-8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LADNJYDIETWEEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CC(=CC=C2)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromophenyl)cyclohexane-1-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-(2-Methoxyethyl)-6-oxabicyclo[3.1.0]hexan-3-yl]methanol](/img/structure/B2707831.png)
![2-[7-(4-chlorobenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2707833.png)
![2-(2-((2,5-dimethylbenzyl)thio)thiazol-4-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2707834.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-fluoro-4,5-dimethoxyphenyl)amino]acetamide](/img/structure/B2707835.png)


![3-allyl-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2707838.png)

![6,7,8,9-Tetrahydro-2H-pyrazino[2,1-c][1,2,4]triazine-3,4-dione;hydrochloride](/img/structure/B2707840.png)
![Ethyl 4-([1,1'-biphenyl]-4-ylcarboxamido)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2707842.png)
![2-[(3,3-Difluorocyclobutyl)methoxy]-1,3-thiazole](/img/structure/B2707843.png)
![N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2707847.png)
![N'-(diphenylcarbamothioyl)-4-methyl-N-[(phenylsulfonyl)methyl]benzenecarboximidamide](/img/structure/B2707853.png)